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molecular formula C17H15ClN2O B8360547 (6-Chloro-quinolin-2-yl)-(2-phenoxy-ethyl)-amine CAS No. 1136478-92-6

(6-Chloro-quinolin-2-yl)-(2-phenoxy-ethyl)-amine

Cat. No. B8360547
M. Wt: 298.8 g/mol
InChI Key: PKCHSODRDMYOKD-UHFFFAOYSA-N
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Patent
US08399674B2

Procedure details

2,6-Dichloroquinoline (1.0 g, 5.1 mmol) and 2-phenoxyethylamine (1.5 g, 11 mmol) were microwaved at 120° C. for 1 h. The reaction mixture was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 100:0->70:30 gradient). (6-Chloro-quinolin-2-yl)-(2-phenoxy-ethyl)-amine was obtained as a light yellow solid (1.1 g, 73%), MS: m/e=299.3 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:12])[CH:8]=2)[N:3]=1.[O:13]([CH2:20][CH2:21][NH2:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[Cl:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([NH:22][CH2:21][CH2:20][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 100:0->70:30 gradient)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=CC(=NC2=CC1)NCCOC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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